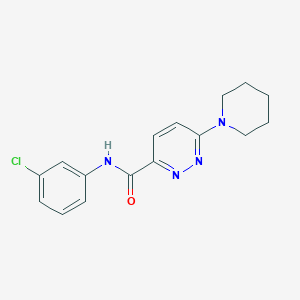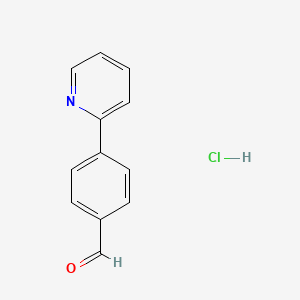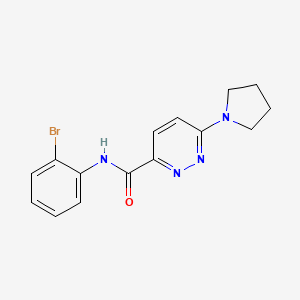
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, commonly known as CPPC, is an organic compound belonging to the family of pyridazines. It is an aromatic heterocyclic compound with a nitrogen atom at the center of its ring structure. CPPC is a highly versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CPPC has been used as a model compound for the study of the physiological and biochemical effects of pyridazines. It has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. It has also been used as a probe to study the binding of pyridazines to their target molecules. CPPC has been used to study the effects of pyridazines on the metabolism of various drugs and to study the effects of pyridazines on the structure and function of proteins.
Wirkmechanismus
CPPC acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CPPC increases the levels of serotonin and dopamine in the brain, which can produce antidepressant and anxiolytic effects. CPPC has also been shown to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPC has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. CPPC has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CPPC in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, which makes it an ideal compound for use in scientific research. However, CPPC has some limitations, such as its low solubility in water and its potential to produce toxic by-products.
Zukünftige Richtungen
The potential applications of CPPC in scientific research are vast. Future research could focus on developing new synthesis methods for CPPC, exploring its potential as a drug target, and studying its effects on the metabolism of other drugs. Additionally, future research could focus on exploring the potential of CPPC as an antidepressant, anxiolytic, and neuroprotective agent. Finally, future research could focus on exploring the potential of CPPC as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Synthesemethoden
CPPC can be synthesized through the reaction of 3-chlorobenzonitrile with piperidine in the presence of potassium carbonate and acetic acid. This reaction produces a mixture of two isomers, the cis- and trans- isomers, which can be separated by column chromatography. The cis-isomer is the desired product and can be further purified by recrystallization in methanol.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWTEXRXREBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)



![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)



![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
